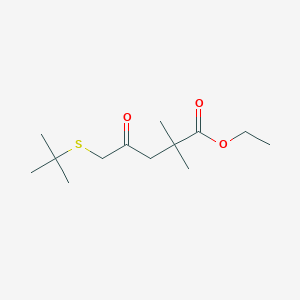

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

描述

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is an organic compound that features a unique structure with a tert-butylthio group attached to a dimethyl-4-oxopentanoate backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate typically involves the reaction of ethyl 2,2-dimethyl-4-oxopentanoate with tert-butylthiol in the presence of a suitable base. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the organic compound. This method is advantageous due to its efficiency and sustainability .

Types of Reactions:

Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the compound can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Organic Synthesis

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of complex molecules. The compound's thioether functionality enhances its reactivity and utility in organic synthesis processes.

Key Reactions:

- Nucleophilic Substitution Reactions: The tert-butylthio group can be replaced by various nucleophiles, allowing for the construction of more complex structures.

- Formation of Heterocycles: It can be used in the synthesis of thioindoles and other heterocyclic compounds, which are significant in pharmaceutical applications .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly concerning its role in targeting specific biological pathways.

Case Studies:

- Hedgehog Signaling Pathway: Research indicates that derivatives of this compound can modulate the Hedgehog signaling pathway, which is implicated in various cancers such as medulloblastoma. Compounds derived from this compound have shown promise in inhibiting tumor cell proliferation and promoting apoptosis .

Biochemical Applications

In biochemical research, this compound is utilized as a reagent for proteomics and analytical chemistry.

Applications:

- Proteomics Research: The compound is employed to study protein interactions and modifications due to its ability to form stable adducts with amino acids .

- Analytical Chemistry: It serves as a standard or reference material in various analytical techniques to quantify other compounds or study reaction mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions and heterocycle formation |

| Medicinal Chemistry | Modulator of Hedgehog signaling pathway; potential anti-cancer agent |

| Biochemical Research | Reagent for proteomics; used in analytical chemistry for quantification and mechanism studies |

作用机制

The mechanism of action of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The tert-butylthio group can participate in redox reactions, influencing the electronic properties of the molecule. This can affect the compound’s reactivity and interactions with biological molecules, potentially modulating enzyme activity and protein function .

相似化合物的比较

tert-Butylthiol: Shares the tert-butylthio group but lacks the ester and ketone functionalities.

tert-Butyl-substituted indoles and quinoxalines: These compounds also feature tert-butyl groups and have applications in medicinal chemistry.

Uniqueness: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is unique due to its combination of a tert-butylthio group with a dimethyl-4-oxopentanoate backbone

生物活性

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a compound with the CAS number 136558-13-9, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, drawing from diverse research findings.

Synthesis

This compound can be synthesized through various organic reactions involving tert-butylthiol and suitable alkylating agents. The synthesis route typically involves the formation of the thioester followed by esterification processes.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma and arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the enzyme lipoxygenase, which is responsible for the production of leukotrienes from arachidonic acid. This inhibition can lead to reduced inflammation and pain in conditions like arthritis and asthma .

Cytoprotective Properties

The compound also demonstrates cytoprotective effects, particularly in protecting gastrointestinal mucosa from damage caused by irritants such as NSAIDs (non-steroidal anti-inflammatory drugs). Studies have shown that it enhances the resistance of gastric mucosa to ulcerogenic agents, indicating potential use in preventing gastric ulcers .

Case Studies

- Study on Inflammatory Bowel Disease : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation associated with inflammatory bowel disease (IBD). The compound was effective in lowering levels of pro-inflammatory cytokines .

- Asthma Models : In guinea pig models sensitized to allergens, treatment with this compound resulted in decreased bronchoconstriction and reduced leukotriene levels in bronchoalveolar lavage fluid, suggesting its utility in managing asthma symptoms .

Research Findings Summary Table

属性

IUPAC Name |

ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLZUPPVNMMVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393810 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136558-13-9 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。